2,3,5-Trichlorobenzonitrile
Overview
Description
Scientific Research Applications
Phytotoxic Properties
TCB has been evaluated for its phytotoxic properties. Studies have found that TCB, among other substituted benzonitriles, demonstrates notable phytotoxic activity, suggesting its potential use in weed control or as a herbicidal agent (Gentner & Danielson, 1970).
Biodegradation in Polluted Aquifers
Research on chloroaniline-based compounds, which include TCB, has shown that they can be biologically dehalogenated under certain conditions, such as in methanogenic aquifers. This process involves microorganisms replacing the halogens with protons, which could be significant for bioremediation efforts in environments contaminated with these chemicals (Kuhn & Suflita, 1989).
Nuclear Quadrupole Resonances
Studies have explored the nuclear quadrupole resonances of TCB, providing insights into its molecular structure. This research can be crucial for understanding the compound's physical and chemical properties, which could have applications in various fields of chemistry (Negita, Shibata, & Kubo, 1975).
Cellulose Synthase Inhibition
Research on 2,6-Dichlorobenzonitrile, a related compound, has implications for TCB as well. This study demonstrated how certain benzonitriles inhibit cellulose synthesis, which could have applications in understanding plant cell wall formation or developing new agricultural chemicals (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Physical, Thermal, and Spectroscopic Properties
An experimental investigation into the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a structurally similar compound to TCB, could provide insights into the behavior of TCB under various conditions. This can be essential for its use in chemical synthesis and industrial applications (Trivedi et al., 2015).
properties
IUPAC Name |
2,3,5-trichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWDMLGGFMMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600067 | |
Record name | 2,3,5-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichlorobenzonitrile | |
CAS RN |
6575-02-6 | |
Record name | 2,3,5-Trichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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